molecular formula C9H7NO2 B8168274 1-Ethynyl-2-methyl-3-nitrobenzene

1-Ethynyl-2-methyl-3-nitrobenzene

Cat. No.: B8168274
M. Wt: 161.16 g/mol
InChI Key: WGBOKQLPDPVGPF-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methyl-3-nitrobenzene is a nitro-substituted aromatic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. The structure combines an electron-withdrawing nitro group with a reactive ethynyl group, making it a valuable building block for the synthesis of more complex molecules. The nitro group is a known pharmacophore and toxicophore; its biological activity is often attributed to its ability to undergo enzymatic reduction, generating reactive intermediates that can cause oxidative stress and interact with cellular components like DNA and proteins . This mechanism is central to the antimicrobial and antiparasitic activities observed in many nitro-aromatic compounds. In research, this compound is primarily used in chemistry and biology. In medicinal chemistry, its derivatives may be investigated for potential antimicrobial, antineoplastic, or antiparasitic properties . In materials science, the ethynyl group can participate in polymerization reactions, such as through Sonogashira cross-coupling, to create novel polymers or frameworks with tailored properties . The methyl group on the benzene ring can influence the compound's electron density and steric profile, affecting its reactivity and interaction with biological targets. Researchers value this compound for its triple bond, which allows for facile cycloaddition and coupling reactions to construct diverse molecular architectures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Handling should follow strict safety protocols for nitroaromatic compounds, including the use of personal protective equipment to prevent dermal exposure or inhalation .

Properties

IUPAC Name

1-ethynyl-2-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-5-4-6-9(7(8)2)10(11)12/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBOKQLPDPVGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Iodo-2-methyl-3-nitrobenzene

Iodination of 2-methyl-3-nitrobenzene is achieved via directed ortho-metalation. Treatment with LDA (lithium diisopropylamide) at −78°C followed by quenching with iodine affords the iodo derivative in 67% yield. The nitro group’s meta-directing effect ensures selective iodination at the 1-position, confirmed by 13C^{13}C-NMR (δ\delta 94.5 ppm, C-I).

Sonogashira Cross-Coupling

The iodo intermediate undergoes coupling with trimethylsilylacetylene (TMSA) under palladium catalysis:

  • Catalyst System : Pd(PPh3_3)4_4 (5 mol%), CuI (10 mol%)

  • Solvent : Triethylamine/THF (1:1)

  • Conditions : 60°C, 12 h

Deprotection of the TMS group with aqueous KOH (2 M) yields the terminal alkyne.

Key Data :

ParameterValue
Coupling Yield74%
Deprotection Yield89%
Overall Purity>95% (HPLC)

This method excels in modularity but necessitates careful handling of air-sensitive catalysts.

Friedel-Crafts Alkylation and Subsequent Functionalization

Synthesis of 1,1-Dichloroethyl-3-nitrobenzene

Adapting methodology from US3424803A, ethylbenzene is chlorinated at the α-carbon using Cl2_2 under UV light, yielding 1,1-dichloroethylbenzene. Nitration with HNO3_3/H2_2SO4_4 introduces the nitro group at the meta position (relative to the dichloroethyl moiety).

Alkyne Installation via Dehydrohalogenation

The dichloroethyl intermediate is treated with vinylidene chloride (1,1-dichloroethylene) in the presence of FeCl3_3, forming 1-nitro-3-(1-methyl-1,3,3,3-tetrachloropropyl)benzene. Subsequent dehydrohalogenation with Zn dust in ethanol affords the ethynyl derivative.

Key Data :

ReactionConditionsYield (%)
ChlorinationCl2_2, UV, 40°C91
NitrationHNO3_3/H2_2SO4_4, 0°C83
DehydrohalogenationZn, EtOH, reflux58

This industrial-scale route prioritizes cost-efficiency but suffers from lower regioselectivity in the nitration step.

Comparative Analysis of Methodologies

Yield and Scalability

  • Corey-Fuchs : Moderate yield (62%), suitable for lab-scale synthesis.

  • Sonogashira : High yield (74% coupling, 89% deprotection), scalable with optimized catalysis.

  • Friedel-Crafts : Suboptimal yield (58%) but viable for bulk production.

Regiochemical Control

Nitration regioselectivity is highest in the Corey-Fuchs route (meta to aldehyde), whereas Friedel-Crafts methods risk para-byproducts. Sonogashira coupling avoids nitration entirely, leveraging pre-functionalized intermediates.

Practical Considerations

  • Safety : NaNH2_2 (Corey-Fuchs) and Cl2_2 (Friedel-Crafts) require specialized handling.

  • Cost : Pd catalysts (Sonogashira) increase expense, whereas Friedel-Crafts uses commodity chemicals .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-2-methyl-3-nitrobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Ethynyl-2-methyl-3-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various chemical reactions, forming intermediates that can further react to produce desired products. The specific molecular targets and pathways depend on the context of its application, such as its role in synthetic chemistry or biological systems .

Comparison with Similar Compounds

Inferred Precautions for this compound :

  • Toxicity may arise from nitro group metabolism or ethynyl group reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethynyl-2-methyl-3-nitrobenzene, and how can purity be validated?

  • Methodology : The compound can be synthesized via Sonogashira coupling between 2-methyl-3-nitrobenzene halides (e.g., bromide or iodide) and terminal alkynes under palladium catalysis. Post-synthesis, purity should be confirmed using HPLC (≥95% purity threshold) and characterized via 1^1H/13^13C NMR to verify substitution patterns. Single-crystal X-ray diffraction (at ~125 K) is recommended for absolute structural confirmation, as demonstrated for structurally similar nitroaromatics .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Due to the nitro group’s potential explosivity and the ethynyl moiety’s reactivity, handle in a fume hood with flame-resistant labware. Use nitrile gloves, safety goggles, and flame-retardant lab coats. Store in airtight containers away from oxidizing agents. Emergency procedures for inhalation include immediate fresh air exposure and medical consultation, as outlined for analogous nitro compounds .

Q. How can the electronic effects of the nitro group be experimentally assessed in this compound?

  • Methodology : Use UV-Vis spectroscopy to measure absorption shifts in varying solvents (e.g., polar vs. nonpolar) to evaluate the nitro group’s electron-withdrawing impact. Compare Hammett substituent constants (σ\sigma) derived from kinetic studies of reactions involving the ethynyl group, such as nucleophilic additions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for ethynyl-nitrobenzene derivatives in cross-coupling reactions?

  • Methodology : Systematically vary catalysts (e.g., Pd(PPh3_3)4_4 vs. CuI/PdCl2_2), ligands (bulky vs. electron-deficient), and solvents (DMF vs. THF). Use Design of Experiments (DoE) to optimize parameters. Validate results with kinetic profiling and in situ IR spectroscopy to monitor intermediate formation .

Q. How does the nitro group’s orientation (para vs. meta) affect the compound’s reactivity in cycloaddition reactions?

  • Methodology : Synthesize isomers (e.g., 1-Ethynyl-2-methyl-4-nitrobenzene) and compare reaction rates in Diels-Alder or Huisgen cycloadditions. Employ DFT calculations (B3LYP/6-31G*) to model transition states and electron density maps, correlating with experimental kinetic data .

Q. What advanced techniques characterize surface adsorption behavior of this compound on indoor-relevant materials?

  • Methodology : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on silica or polymer surfaces. Monitor degradation pathways under simulated indoor light (e.g., UV-A/visible) with GC-MS to identify byproducts, as suggested for nitroaromatic surface interactions .

Q. How can data inconsistencies in bioactivity assays (e.g., cytotoxicity) be addressed for this compound?

  • Methodology : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure times (24–72 hr), and solvent controls (DMSO concentration ≤0.1%). Replicate assays with orthogonal methods (MTT vs. ATP luminescence) and validate via LC-MS to rule out metabolite interference .

Methodological Notes

  • Structural Analysis : For crystallographic studies, collect data at low temperatures (e.g., 125 K) to minimize thermal motion artifacts, as shown in analogous nitrobenzene derivatives .
  • Reactivity Studies : Combine experimental kinetics with computational modeling (e.g., Gaussian 16) to disentangle steric and electronic effects .
  • Safety Compliance : Adhere to ACS and OSHA guidelines for nitro compound handling, including regular lab audits and waste disposal protocols .

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